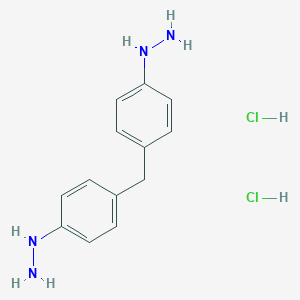

Bis(4-hydrazinylphenyl)methane dihydrochloride

Overview

Description

“Bis(4-hydrazinylphenyl)methane dihydrochloride” is a chemical compound with the molecular formula C13H18Cl2N4 . It is also known as Methanesulfonic acid.

Molecular Structure Analysis

The molecular structure of “Bis(4-hydrazinylphenyl)methane dihydrochloride” can be represented by the SMILES stringC1=CC (=CC=C1CC2=CC=C (C=C2)NN)NN.Cl.Cl . This indicates that the compound contains two phenyl rings connected by a methane group, with each phenyl ring having a hydrazine group attached . Physical And Chemical Properties Analysis

“Bis(4-hydrazinylphenyl)methane dihydrochloride” has a molecular weight of 301.21 g/mol . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Scientific Research Applications

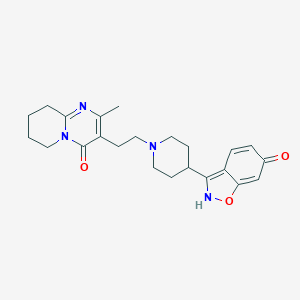

Synthesis of Ondansetron Impurities

This compound is used as an intermediate in the synthesis of Ondansetron impurities . Ondansetron is a medication used to prevent nausea and vomiting caused by cancer chemotherapy, radiation therapy, or surgery.

Preparation of Organic Polymers

It is also used in the preparation of organic polymers . Polymers have a wide range of applications, including in plastics, paints, rubber, and adhesives.

Cross-linking Agent in Polymer Synthesis

The compound is a cross-linking agent widely used in the synthesis of thermosetting polymers . Thermosetting polymers are a type of polymer that becomes irreversibly hardened upon heating. They are used in a variety of applications, including coatings, adhesives, and foams.

Flame Retardant Resins

It is used in the synthesis of flame retardant resins . Flame retardant resins are materials that inhibit or resist the spread of fire. They are used in a variety of applications, including in the construction, electronics, and textile industries.

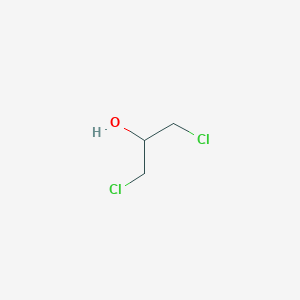

Curing Agent for Epoxy Resins

The compound has been used to cure glycidyl ester of eleostearic acid (GEEA) . This suggests that it could potentially be used as a curing agent for other types of epoxy resins. Epoxy resins are used in a wide range of applications, including in coatings, adhesives, and composite materials.

Mechanism of Action

Target of Action

It’s known that this compound is used as an intermediate in the synthesis of thermosetting polymers and flame retardant resins .

Mode of Action

The compound acts as a cross-linking agent in the synthesis of thermosetting polymers and flame retardant resins . It’s used to cure glycidyl ester of eleostearic acid (GEEA)

Biochemical Pathways

Given its role in the synthesis of thermosetting polymers and flame retardant resins, it can be inferred that it plays a crucial role in the polymerization process .

Result of Action

The result of the action of 1,1’-(Methylenedi-4,1-phenylene)bishydrazine Dihydrochloride is the formation of thermosetting polymers and flame retardant resins . These materials have high thermal stability and resistance to combustion, making them useful in various industrial applications.

properties

IUPAC Name |

[4-[(4-hydrazinylphenyl)methyl]phenyl]hydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4.2ClH/c14-16-12-5-1-10(2-6-12)9-11-3-7-13(17-15)8-4-11;;/h1-8,16-17H,9,14-15H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAUTLQKLYAIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)NN)NN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-hydrazinylphenyl)methane dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

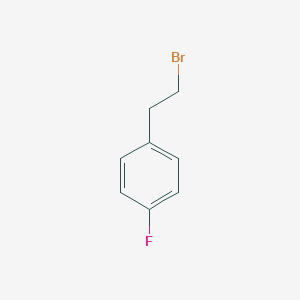

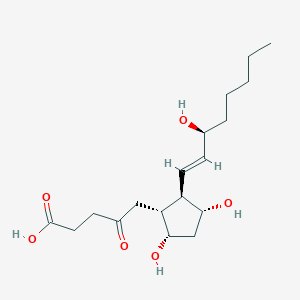

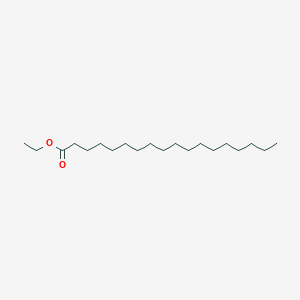

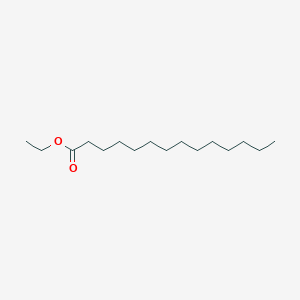

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.